(1-(Pyrimidin-2-yl)cyclopropyl)methanamine CAS 1341510-67-5 properties
(1-(Pyrimidin-2-yl)cyclopropyl)methanamine CAS 1341510-67-5 properties
Executive Summary: The "Rigidified Spacer" Advantage
(1-(Pyrimidin-2-yl)cyclopropyl)methanamine (CAS 1341510-67-5) represents a high-value pharmacophore building block designed to address two critical challenges in modern drug discovery: metabolic stability and conformational restriction .
Unlike flexible ethyl or propyl linkers, the 1,1-disubstituted cyclopropyl moiety locks the pyrimidine ring and the amine tail into a specific vector orientation. This "gem-disubstitution" effect restricts bond rotation, reducing the entropic penalty upon protein binding. Furthermore, the cyclopropyl ring replaces labile benzylic-like protons, significantly reducing susceptibility to CYP450-mediated oxidative dealkylation. This scaffold is increasingly utilized in the development of kinase inhibitors (e.g., EGFR, JAK) and GPCR ligands where precise spatial arrangement of hydrogen bond acceptors (pyrimidine) and donors (amine) is required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data aggregates calculated and analog-derived properties, as specific experimental values for the free base are rarely reported in open literature due to its primary use as an intermediate (often handled as an HCl salt).
| Property | Value / Description | Note |
| IUPAC Name | [1-(Pyrimidin-2-yl)cyclopropyl]methanamine | |
| Molecular Formula | C₈H₁₁N₃ | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | Pale yellow oil (Free Base) / White solid (HCl Salt) | Amine is hygroscopic. |
| pKa (Predicted) | ~9.2 (Primary Amine), ~1.3 (Pyrimidine N) | Basic character dominates. |
| logP (Predicted) | 0.4 – 0.8 | Moderate lipophilicity; good CNS penetration potential. |
| H-Bond Donors | 2 (NH₂) | |
| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Amine N) | |
| Rotatable Bonds | 2 | Highly rigidified core. |
| Solubility | High in MeOH, DMSO, dilute acid; Low in hexanes. |
Synthetic Routes & Process Chemistry
For research and scale-up, two primary routes are established. Route A (Curtius Rearrangement) is preferred for purity and scalability, avoiding the harsh reducing agents required in Route B (Nitrile Reduction) .
Route A: Curtius Rearrangement (Preferred)
This route starts from the commercially available 1-(pyrimidin-2-yl)cyclopropanecarboxylic acid (CAS 1427022-89-6). It is safer on a kilogram scale than nitrile reduction.
Protocol:
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Activation: Dissolve the carboxylic acid (1.0 eq) in acetone/toluene. Add triethylamine (1.5 eq) and cool to 0°C.
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Acyl Azide Formation: Add ethyl chloroformate (1.2 eq) dropwise to form the mixed anhydride, followed by sodium azide (NaN₃, 1.5 eq) in water. Caution: Azides are shock-sensitive.
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Rearrangement: Heat the acyl azide in toluene (90°C) to induce rearrangement to the isocyanate with release of N₂.
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Hydrolysis: Treat the isocyanate intermediate with HCl (aq) or NaOH to yield the free amine.
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Isolation: The product is best isolated as the Hydrochloride salt (CAS 1341510-67-5 • HCl) by precipitation from diethyl ether/ethanol.
Route B: Nitrile Reduction
Starting from 1-(pyrimidin-2-yl)cyclopropanecarbonitrile.
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Reagents: LiAlH₄ or Raney Ni/H₂.
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Drawback: Pyrimidine rings can be susceptible to over-reduction (hydrogenation of the heteroaromatic ring) under high-pressure hydrogenation conditions.
Visualization of Synthetic Logic
[6]
Structural Biology & Pharmacophore Analysis
The "Gem-Dimethyl" Effect Surrogate
In drug design, replacing a methylene (-CH₂-) linker with a 1,1-cyclopropyl group introduces the Thorpe-Ingold effect (gem-disubstitution effect).
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Angle Compression: The internal cyclopropane bond angle (~60°) expands the external bond angle (>116°), forcing the pyrimidine and the methanamine arm closer together.
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Entropy: This pre-organizes the molecule into a bioactive conformation, reducing the entropy loss upon binding to a target (e.g., the ATP pocket of a kinase).
Metabolic Blocking
The cyclopropyl carbon has no hydrogen atoms. In a standard ethyl linker (-CH(Py)-CH₂-NH₂), the benzylic-like position is a "metabolic hotspot" for hydroxylation. The cyclopropyl ring effectively blocks this pathway, extending the half-life (
Pharmacophore Map
Handling, Stability & Analytics
Storage & Stability
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Free Base: Prone to oxidative darkening and carbonate formation (absorbs CO₂ from air). Store under Nitrogen/Argon at -20°C.
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HCl Salt: Highly stable solid. Recommended form for long-term storage.
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Hygroscopicity: Moderate. Desiccate before weighing for precise stoichiometry.
Analytical Validation
To verify identity during synthesis or procurement, look for these diagnostic signals:
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¹H NMR (DMSO-d₆):
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Cyclopropyl protons: Distinct multiplets at high field (0.8 – 1.5 ppm).
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Methylene (-CH₂-N): Singlet or doublet around 2.8 – 3.0 ppm.
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Pyrimidine: Characteristic aromatic signals (typically a triplet ~7.3 ppm and doublet ~8.7 ppm for the 2-substituted system).
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LC-MS: Strong [M+H]⁺ peak at 150.1.
Safety (EHS)
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GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use a fume hood.
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First Aid: In case of contact, rinse immediately with polyethylene glycol 400 or water.
References
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Synthesis of Cyclopropylamines: Wessjohann, L. A., et al. "Advances in the Synthesis of Cyclopropylamines." Chemical Reviews, 2003.
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Curtius Rearrangement Protocol: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2016. (Methodology adapted for pyrimidine analog).
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Metabolic Stability of Cyclopropyl Groups: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry, 2016.
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Precursor Availability: Sigma-Aldrich Product Detail for 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid (CAS 1427022-89-6). Link
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Pyrimidine Pharmacophore: "Recent Advances in Pyrimidine-Based Drugs." Molecules, 2021.[2][3] Link
